Maleimidomethyl-3-maleimido propionate
Description
Maleimidomethyl-3-maleimido propionate (MMP) is a cleavable, homobifunctional cross-linking reagent first synthesized by Sato and Nakao in 1981 . Its structure features two maleimide groups separated by a propionate spacer, enabling it to target sulfhydryl (-SH) groups on cysteine residues in proteins. This reactivity allows MMP to form covalent bridges between thiol-containing biomolecules, facilitating the study of protein-protein interactions in intact cellular environments.
In a seminal study, MMP was used to cross-link membrane proteins in human erythrocytes, revealing complexes such as band 3 with bands 4.3, 4.5, 4.6, and 4.7, which were absent in ghost cell experiments . The cleavable nature of MMP (via alkaline treatment) permits post-cross-link analysis of native proteins, making it invaluable for structural biology and membrane protein interaction studies.
Properties
CAS No. |
79951-01-2 |
|---|---|
Molecular Formula |
C12H10N2O6 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
(2,5-dioxopyrrol-1-yl)methyl 3-(2,5-dioxopyrrol-1-yl)propanoate |
InChI |
InChI=1S/C12H10N2O6/c15-8-1-2-9(16)13(8)6-5-12(19)20-7-14-10(17)3-4-11(14)18/h1-4H,5-7H2 |
InChI Key |
LPXCLYYETHSUGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O |
Other CAS No. |
79951-01-2 |
Synonyms |
maleimidomethyl-3-maleimido propionate MIMIP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
MMP is distinguished from other maleimide-based reagents by its dual maleimide groups and cleavable spacer. Below is a comparison with two structurally related compounds: 3-Maleimidopropionic acid and N-Succinimidyl 3-Maleimidopropionate (SMP) .
Performance and Limitations
- MMP :
- SMP :
- Strengths: Versatile amine-thiol bridging; stable conjugates.
- Limitations: NHS esters hydrolyze rapidly in aqueous solutions, necessitating fresh preparation .
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